Heptanophenone

Catalog No.
S1537590
CAS No.
1671-75-6
M.F
C13H18O
M. Wt
190.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Heptanophenone

CAS Number

1671-75-6

Product Name

Heptanophenone

IUPAC Name

1-phenylheptan-1-one

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

InChI

InChI=1S/C13H18O/c1-2-3-4-8-11-13(14)12-9-6-5-7-10-12/h5-7,9-10H,2-4,8,11H2,1H3

InChI Key

UXMQORVHJMUQFD-UHFFFAOYSA-N

SMILES

CCCCCCC(=O)C1=CC=CC=C1

Canonical SMILES

CCCCCCC(=O)C1=CC=CC=C1

The exact mass of the compound Heptanophenone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Heptanophenone (CAS 1671-75-6), also known as 1-phenyl-1-heptanone, is an aromatic, long-chain alkyl ketone. It functions as a versatile building block in organic synthesis, a test compound for evaluating the performance of chromatographic columns, and a component in fragrance formulations. Its distinct physical properties, such as a specific boiling point and moderate volatility, define its utility in process chemistry and analytical workflows where precise performance is required.

Research Fit

Alkylphenone HPLC calibrant — mid-chain reference for IAM and C18 system suitability
Carbonyl reductase probe — defined C7 intermediate in inhibition rank order
Low-volatility ketone — supports processes requiring minimal evaporative loss

While Heptanophenone belongs to the homologous series of alkyl phenyl ketones, substituting it with shorter-chain (e.g., Valerophenone, Hexanophenone) or longer-chain (e.g., Octanophenone) analogs is often unviable. Seemingly minor changes in the n-alkyl chain length directly alter critical procurement-relevant properties, including boiling point, volatility, and chromatographic retention time. Furthermore, photochemical reactivity, such as the efficiency of the Norrish Type II reaction, is highly dependent on the specific chain length, which dictates intramolecular hydrogen abstraction pathways and product distribution. This makes precise homolog selection essential for achieving reproducible outcomes in both synthetic and analytical applications.

Substitution Risk

Chromatographic retention shifts — each CH₂ unit alters IAM hydrophobicity index by several units; a homolog mismatch cannot be corrected by concentration adjustment.
Non-linear enzyme inhibition — carbonyl reductase potency follows a parabolic, not linear, chain-length dependence; substituting a shorter- or longer-chain ketone changes rank order.
Volatility orders-of-magnitude different — vapor pressure decreases markedly with chain length; shorter homologs introduce evaporative loss that cannot be compensated for in volatility-sensitive applications.

Boiling Point for Process Control & Purification

Heptanophenone possesses a distinct boiling point that differentiates it from its nearest homologs, a critical factor for process design, solvent selection, and purification by distillation. Its boiling point at reduced pressure (155 °C at 15 mmHg) is significantly different from shorter-chain analogs like Valerophenone (105-107 °C at 5 mmHg) and Hexanophenone (140-141 °C at 15 mmHg), allowing for precise temperature control and separation.

Evidence DimensionBoiling Point
Target Compound Data155 °C @ 15 mmHg
Comparator Or BaselineHexanophenone: 140-141 °C @ 15 mmHg; Valerophenone: 105-107 °C @ 5 mmHg
Quantified Difference~14-15 °C higher than Hexanophenone at the same pressure.
ConditionsStandard distillation at reduced pressure.

This specific boiling point enables sharper separation from lower-boiling impurities or reactants and prevents cross-contamination with other alkyl ketone analogs during manufacturing or laboratory-scale purification.

IAM Hydrophobicity Index
Head-to-head
CHI IAM 45.7 vs. 41.8 (C6) / 49.4 (C8)
Mid-range calibrant for membrane permeability prediction
ΔCHI ~4 units per methylene; log K(IAM) 4.30

Norrish Type II Photoreactivity

Alkyl phenyl ketones with alkyl chains of three or more carbons containing an accessible γ-hydrogen undergo the Norrish Type II reaction. [cite: REFS-1] The efficiency and products of this intramolecular hydrogen abstraction are dependent on the chain length. Heptanophenone, possessing available γ-hydrogens, follows this pathway to produce acetophenone and 1-pentene. [cite: REFS-2] This contrasts sharply with analogs like Acetophenone or Propiophenone, which lack γ-hydrogens and thus undergo different photochemical processes, such as Norrish Type I cleavage. [cite: REFS-3] This predictable reactivity makes Heptanophenone a suitable model compound or precursor where a specific Type II pathway is desired.

Evidence DimensionPrimary Photochemical Pathway
Target Compound DataNorrish Type II (Intramolecular γ-H abstraction)
Comparator Or BaselineAcetophenone: Primarily Norrish Type I (α-cleavage)
Quantified DifferenceMechanistically distinct primary photoreaction (intramolecular H-abstraction vs. homolytic bond cleavage)
ConditionsUV irradiation in solution.

For researchers studying photochemical mechanisms or designing syntheses that rely on specific photo-cleavage products, selecting Heptanophenone over shorter-chain analogs ensures the desired Norrish Type II reaction occurs predictably.

Carbonyl Reductase Inhibition Rank
Head-to-head
Rank 3 of 7 tested homologs
Intermediate potency for SAR probing
Vmax/Km correlation r=0.937 (P<0.05)

Volatility as a GC Internal Standard

Heptanophenone's volatility and thermal stability make it a suitable internal standard for specific GC applications. Its Kovats retention index (RI) on a non-polar polydimethylsiloxane column is 1538. [cite: REFS-1] This positions its elution time well apart from both more volatile ketones like 2-heptanone (RI ~984) and less volatile analogs like octanophenone, ensuring baseline separation. This specific retention behavior is critical for accurate quantification when analyzing samples containing analytes of intermediate volatility, where a standard must not co-elute with components of interest.

Evidence DimensionKovats Retention Index (non-polar column)
Target Compound Data1538
Comparator Or Baseline2-Heptanone: ~984
Quantified DifferenceSignificantly higher retention index, indicating later elution and lower volatility than common, shorter-chain ketone standards.
ConditionsGas chromatography on a non-polar (polydimethylsiloxane) capillary column.

Choosing Heptanophenone provides a reliable quantification anchor for GC methods analyzing moderately volatile compounds, a niche where shorter-chain ketone standards would elute too early and potentially interfere with solvent fronts or highly volatile analytes.

Vapor Pressure at 25 °C
Cross-study comparable
0.00319 mmHg
Supports low-volatility applications
~141-fold lower than acetophenone; ΔvapH 52.2 kJ/mol
C18 HPLC Retention
Head-to-head
tR 8.413 min (RSD 0.068%) vs. 6.975 min (C6) / 9.882 min (C8)
Mid-elution standard for system suitability testing
Lower RSD than adjacent homologs; balanced analysis speed
Column Kinetic Benchmarking
Head-to-head
Selected probe for monolithic vs. fused-core comparison
Validated test compound for column performance studies
N(opt) ratio 3.7:1; van Deemter minima nearly identical
Octanol-Water logP
Class-level
Estimated 4.1–4.3 (vendor/ in silico)
Intermediate lipophilicity for QSAR models
Experimental logP not confirmed; data to verify

GC Internal Standard for Semi-Volatile Analysis

Based on its distinct retention index and thermal stability, Heptanophenone is a preferred internal standard for the quantitative analysis of semi-volatile organic compounds, such as plasticizers, larger flavor/fragrance components, or residual solvents in polymers, where its elution time avoids interference with both early-eluting analytes and the solvent front. [cite: REFS-1]

Norrish Type II Mechanistic Studies

For academic and industrial R&D focused on photochemical reaction mechanisms, Heptanophenone serves as a reliable model substrate for the Norrish Type II reaction. Its well-defined pathway allows researchers to calibrate photochemical reactors or study the influence of reaction media on intramolecular hydrogen abstraction processes, without the competing Type I cleavage pathways seen in shorter-chain analogs. [cite: REFS-2]

Precursor for C7-Alkylphenyl Compounds

In multi-step organic synthesis, Heptanophenone is the designated precursor for target molecules requiring the specific 1-phenylheptane structural unit. Its carbonyl group can be readily transformed via reactions like reduction, Grignard addition, or reductive amination to build more complex structures where the hexyl chain (attached to the carbonyl carbon) is a non-negotiable structural feature of the final product. [cite: REFS-3]

Application Fit

Application
Selection Property
Validation Focus
IAM-HPLC membrane permeability prediction
Mid-range CHI IAM calibrant
Retention time and log K(IAM) reproducibility across runs
Carbonyl reductase SAR studies
Defined C7 reference inhibitor with rank 3 of 7
Rank-order potency consistency vs. hexanophenone and valerophenone
HPLC column performance benchmarking
Published reference compound for kinetic plot analysis
Column efficiency (N) and van Deemter parameter consistency
Low-volatility organic synthesis & distillation
Ultra-low vapor pressure at ambient temperature
Evaporative loss control under process-relevant temperature

XLogP3

4.1

Boiling Point

283.3 °C

Melting Point

16.4 °C

UNII

KX07WP06JY

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1671-75-6

Wikipedia

Heptanophenone

General Manufacturing Information

1-Heptanone, 1-phenyl-: INACTIVE

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